molecular formula C37H48N4O5 B600907 Lopinavir (4R) Epimer CAS No. 1798014-18-2

Lopinavir (4R) Epimer

Cat. No.: B600907
CAS No.: 1798014-18-2
M. Wt: 628.8
Attention: For research use only. Not for human or veterinary use.
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Description

Lopinavir (4R) Epimer is a stereoisomer of Lopinavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the viral replication process . The (4R) Epimer refers to the specific stereochemistry at the fourth carbon atom in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lopinavir (4R) Epimer involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the reduction of enaminone with sodium borohydride and methane sulfonic acid to produce amino alcohol . This amino alcohol is then purified by forming a salt with L-pyroglutamic acid, resulting in the L-PGA salt of amino alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The production process also includes the identification and characterization of impurities to maintain the quality of the active pharmaceutical ingredient .

Chemical Reactions Analysis

Types of Reactions

Lopinavir (4R) Epimer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various acids for catalysis. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound. Impurities such as sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurity are also identified and controlled during the synthesis .

Scientific Research Applications

Lopinavir (4R) Epimer has several scientific research applications, including:

Mechanism of Action

Lopinavir (4R) Epimer exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles. The compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved, thus preventing the enzyme’s activity . This inhibition disrupts the viral replication process, reducing the viral load in patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lopinavir (4R) Epimer is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity against the HIV-1 protease enzyme. The combination of Lopinavir with Ritonavir enhances its bioavailability and antiviral activity, making it a potent option for HIV treatment .

Properties

CAS No.

1798014-18-2

Molecular Formula

C37H48N4O5

Molecular Weight

628.8

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S,4R,5S)-Lopinavir;  (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

Origin of Product

United States

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